3-Chloro-2-cyanophenylboronic acid
Overview
Description
3-Chloro-2-cyanophenylboronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a cyano group at the second position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
(3-Chloro-2-cyanophenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the (3-Chloro-2-cyanophenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of complex organic compounds by joining chemically differentiated fragments . The reaction is known for its mild conditions and tolerance to various functional groups .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of (3-Chloro-2-cyanophenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Action Environment
The efficacy and stability of (3-Chloro-2-cyanophenyl)boronic acid in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reagents, can affect the reaction outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-2-cyanophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
3-Chloro-2-cyanophenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Comparison with Similar Compounds
2-Cyanophenylboronic acid: Similar structure but lacks the chlorine atom at the third position.
3-Cyanophenylboronic acid: Similar structure but lacks the chlorine atom at the second position.
Uniqueness: 3-Chloro-2-cyanophenylboronic acid is unique due to the presence of both chlorine and cyano substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-chloro-2-cyanophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNOKJQOOUGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681545 | |
Record name | (3-Chloro-2-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-67-8 | |
Record name | B-(3-Chloro-2-cyanophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-2-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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